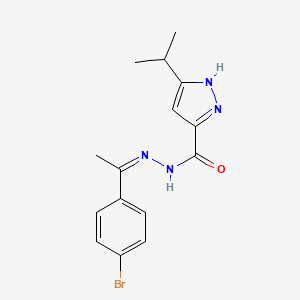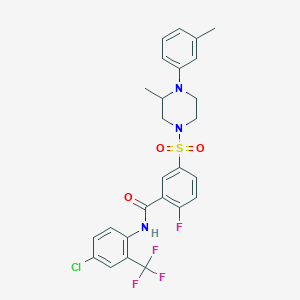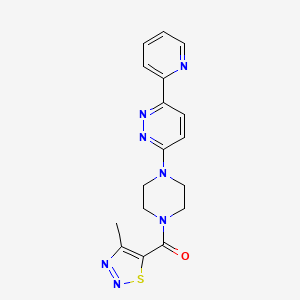
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned, “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone”, is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of this compound would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be quite diverse, depending on the specific substituents present on the thiadiazole ring . Without more specific information about this compound, it’s difficult to provide a detailed chemical reactions analysis.科学的研究の応用
Scientific Research Applications:
Metabolism and Pharmacokinetics
The study of compounds similar to "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" often involves understanding their metabolism and pharmacokinetics. For instance, investigations into the metabolism and disposition of specific receptor antagonists or inhibitors in humans reveal complex metabolic pathways involving oxidation, reduction, and conjugation processes. These studies are crucial for identifying major metabolites, understanding the elimination routes, and determining the systemic exposure to both the parent compound and its metabolites (Renzulli et al., 2011).
Pharmacological Effects
Research into the pharmacological effects of related compounds, including their interactions with specific receptors or enzymes, provides valuable insights into their therapeutic potential and mechanisms of action. Such studies can lead to the development of novel therapeutic agents targeting specific pathways involved in disease processes. The exploration of novel inhibitors for receptors or enzymes, their safety profiles, and their effects on disease models contributes to the advancement of medical science and drug development.
Toxicological Assessments
Understanding the toxicological profile of chemical compounds, including potential nephrotoxicity or neurotoxicity, is a critical aspect of scientific research. Studies assessing the safety and tolerability of compounds in both preclinical and clinical settings are essential for identifying adverse effects, understanding the risk-benefit ratio, and guiding the safe use of these compounds in therapeutic applications.
Mechanistic Studies
Investigations into the mechanisms of action of compounds, including their interactions at the molecular level, receptor binding affinities, and the impact on cellular signaling pathways, are foundational to drug discovery and development. These studies help elucidate how compounds exert their effects, contributing to the identification of new therapeutic targets and the rational design of more effective and safer drugs.
作用機序
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Pyridazines
Pyridazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used in the synthesis of pharmaceuticals, including antipsychotics and antidepressants .
将来の方向性
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDZTWVQSYUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

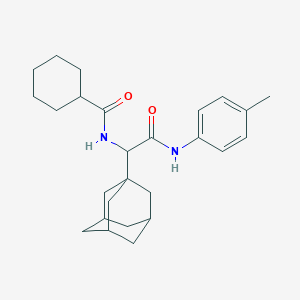
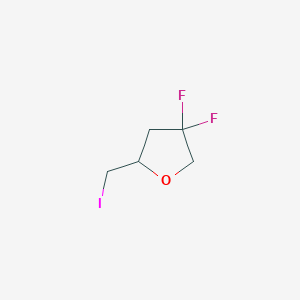
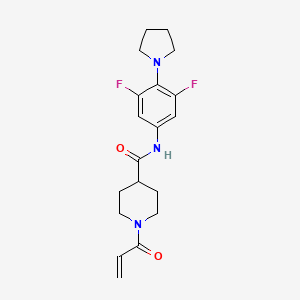
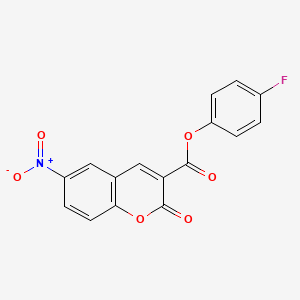
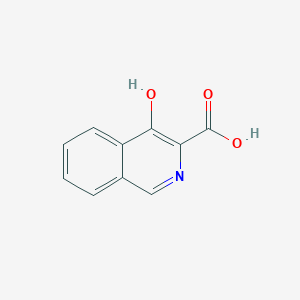

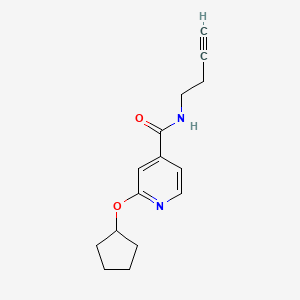

![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)


